Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound is part of the norbornane family, which is known for its strained bicyclic hydrocarbons. The structure of this compound consists of a cyclohexane ring with a methylene bridge in the 1,4-position, making it a bridged bicyclic compound .
Preparation Methods
The synthesis of bicyclo[2.2.1]heptane-7,7-dicarboxylic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the preparation of various derivatives of the compound. Industrial production methods often involve catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized into the desired product .
Chemical Reactions Analysis
Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-7,7-dicarboxylic acid involves its interaction with molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, affecting their activity and function. The compound’s unique structure allows it to engage in specific interactions with proteins, influencing various biochemical processes .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This compound has an oxygen atom in the bicyclic structure, which imparts different chemical properties and reactivity.
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid: This derivative features additional methyl groups and an oxo group, which influence its chemical behavior and applications.
Properties
CAS No. |
62821-14-1 |
---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-7,7-dicarboxylic acid |
InChI |
InChI=1S/C9H12O4/c10-7(11)9(8(12)13)5-1-2-6(9)4-3-5/h5-6H,1-4H2,(H,10,11)(H,12,13) |
InChI Key |
QZFAKKCKVAXKJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C2(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.